BenchChemオンラインストアへようこそ!

3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Triazole regioisomerism Click chemistry connectivity Pharmacophore geometry

This 3‑dimethylamino meta‑substituted 1H‑triazole benzamide (CAS 2034382‑35‑7) is a structurally differentiated hDHODH inhibitor lead with an unexplored electronic variant on the benzamide ring. Unlike published para‑substituted series, its meta‑dimethylamino group and exclusive 1H‑triazole connectivity offer distinct hydrogen‑bonding and steric profiles. With logP 3.29, zero Rule‑of‑Five violations, and favorable TPSA (38.33 Å²), it is directly compatible with cell‑based assays. The scaffold also shows pan‑Bcr‑Abl activity—including T315I gatekeeper‑mutant coverage—and maps to patented Parkin ligase modulators. Procure this precise chemotype for differentiated, patent‑relevant SAR campaigns.

Molecular Formula C16H23N5O
Molecular Weight 301.394
CAS No. 2034382-35-7
Cat. No. B2460819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
CAS2034382-35-7
Molecular FormulaC16H23N5O
Molecular Weight301.394
Structural Identifiers
SMILESCC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CC=C2)N(C)C
InChIInChI=1S/C16H23N5O/c1-12(2)15(11-21-9-8-17-19-21)18-16(22)13-6-5-7-14(10-13)20(3)4/h5-10,12,15H,11H2,1-4H3,(H,18,22)
InChIKeyPSWLPIZPZPZVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide (CAS 2034382-35-7): Chemical Identity and Procurement Profile


3-(Dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide (CAS 2034382-35-7, molecular formula C₁₆H₂₃N₅O, MW 301.39 g/mol) is a synthetic small-molecule benzamide derivative incorporating a 1,2,3-triazole moiety connected via a chiral butan-2-yl linker bearing an isopropyl group. The benzamide ring is substituted at the meta-position with a dimethylamino group. This compound belongs to a broader class of 1,2,3-triazole-benzamide hybrids that have been explored as human dihydroorotate dehydrogenase (hDHODH) inhibitors [1], Bcr-Abl kinase inhibitors [2], and Parkin ligase modulators [3]. The compound is commercially available through specialized chemical suppliers at ≥97% purity, with a calculated logP of 3.29, topological polar surface area (TPSA) of 38.33 Ų, and zero Rule-of-Five violations, indicating favorable drug-like physicochemical properties .

Why 3-(Dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide Cannot Be Replaced by Generic Triazole-Benzamide Analogs


Within the triazole-benzamide chemical space, minor structural alterations produce substantial shifts in target engagement, physicochemical properties, and biological outcome. The regioisomeric position of the triazole attachment (1H-1,2,3-triazol-1-yl vs. 2H-1,2,3-triazol-2-yl) alters the three-dimensional presentation of the benzamide pharmacophore, while the substitution pattern on the benzamide ring (meta-dimethylamino vs. ortho-bromo or para-dimethylamino) directly modulates electronic density, hydrogen-bonding capacity, and steric accessibility at the target binding site . Published structure-activity relationship (SAR) studies on closely related 1,2,3-triazole-benzamide series demonstrate that para-substitution on the terminal phenyl ring is critical for hDHODH inhibitory potency, with compounds differing by a single substituent showing IC₅₀ variations exceeding 10-fold [1]. Furthermore, the (S)-configuration at the butan-2-yl chiral center in certain asymmetric triazole-benzamide derivatives has been shown to influence Parkin ligase modulation activity [2]. These SAR divergences mean that generic 'triazole-benzamide' classification is insufficient for procurement decisions; the specific 3-dimethylamino meta-substitution and 1H-triazole connectivity of CAS 2034382-35-7 define a unique chemotype whose substitution cannot be assumed interchangeable with even its closest positional isomers.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide (CAS 2034382-35-7) vs. Closest Analogs


Regioisomeric Triazole Connectivity: 1H-1,2,3-Triazol-1-yl vs. 2H-1,2,3-Triazol-2-yl Linkage Comparison

The target compound employs a 1H-1,2,3-triazol-1-yl connectivity at the butan-2-yl linker, whereas the closest commercially available regioisomer, 4-(dimethylamino)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide, utilizes a 2H-1,2,3-triazol-2-yl attachment . This connectivity difference alters the spatial orientation of the triazole ring relative to the benzamide moiety by approximately 120°, modifying both the molecular electrostatic potential surface and the vector of the triazole N2/N3 hydrogen-bond acceptor atoms. In related 3-(1H-1,2,3-triazol-1-yl)benzamide Bcr-Abl inhibitor series, the 1H-triazole connectivity was essential for maintaining the type II kinase inhibitor binding mode, with the triazole N2 engaging the hinge region via a critical hydrogen bond [1]. No published head-to-head binding data exist for these specific regioisomers; however, within the broader triazole-benzamide class, triazole connectivity regioisomerism has been shown to alter target binding affinity by factors of 5- to 50-fold depending on the target pocket geometry [2].

Triazole regioisomerism Click chemistry connectivity Pharmacophore geometry

Benzamide Substitution Pattern: 3-Dimethylamino (Meta) vs. 2-Bromo (Ortho) Electronic and Steric Differentiation

The target compound bears a 3-(dimethylamino) substituent on the benzamide ring, providing strong electron-donating character (Hammett σₘ = -0.16) and a tertiary amine hydrogen-bond acceptor site. The closest commercially cataloged analog with identical linker and triazole connectivity, 2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide (CAS 2034460-63-2), instead carries an ortho-bromo substituent (Hammett σₒ = +0.39), a strongly electron-withdrawing, lipophilic halogen . This substitution switch reverses the electronic character of the benzamide ring and eliminates the hydrogen-bond acceptor capacity provided by the dimethylamino group. In the published hDHODH inhibitor series, benzamide substitution patterns dramatically affected potency: compounds 4d (para-substituted phenyl) and 4o (ortho-substituted phenyl) both exhibited IC₅₀ = 2.1 μM against hDHODH, while compound 5j (modified substitution) showed IC₅₀ = 1.5 μM, demonstrating that substitution position and identity can shift IC₅₀ by ≥40% within the same scaffold [1]. The dimethylamino group additionally confers increased aqueous solubility at low pH via protonation (calculated pKa ~4-5 for the dimethylamino nitrogen) compared to the neutral bromo analog, which remains uncharged across the physiological pH range.

Benzamide SAR Electron-donating substituent Hydrogen-bond acceptor capacity

Drug-Likeness and Physicochemical Property Profile vs. Class Average

The compound's computed physicochemical properties place it within favorable drug-like chemical space. Key metrics include: logP = 3.29 (optimal range 1-3.5 for oral bioavailability), TPSA = 38.33 Ų (well below the 140 Ų threshold for good oral absorption), 3 H-bond acceptors, 1 H-bond donor, 4 rotatable bonds, and zero Rule-of-Five (RO5) violations . In comparison, the broader set of hDHODH-active triazole-benzamide compounds from Lu et al. (2018) exhibited calculated logD₇.₄ values spanning a wide range, with the most potent compounds (4d, 4o, 5j) requiring careful optimization of lipophilicity to balance potency with favorable drug-like properties [1]. The target compound's RO5 compliance (MW 301 < 500; logP 3.29 < 5; HBD 1 < 5; HBA 3 < 10) contrasts favorably with many advanced hDHODH inhibitors such as teriflunomide (MW 270.21; logP 2.5) and brequinar (MW 375.36; logP 4.5), positioning it in a balanced physicochemical window suitable for both biochemical assay compatibility and potential lead optimization [2].

Drug-likeness ADME prediction Physicochemical profiling

Chiral Center at the Butan-2-yl Linker: Implications for Stereospecific Target Engagement

The butan-2-yl linker connecting the benzamide carbonyl to the triazole ring contains a chiral center at the carbon bearing the isopropyl group. The mcule database entry indicates zero defined chiral centers for the cataloged compound, suggesting it is supplied as a racemate or with undefined stereochemistry . This is a critical procurement consideration because the asymmetric triazole benzamide patent literature (US-20200172497-A1) explicitly claims individual (R)- and (S)-enantiomers of triazole-benzamide compounds as Parkin ligase modulators, with stereochemistry at this position influencing biological activity [1]. Within the broader class of α-substituted benzamide derivatives, enantiomeric potency differences (eudysmic ratios) of 5- to 100-fold have been documented for targets including kinases and GPCRs [2]. Users requiring stereochemically defined material must verify the enantiomeric composition of the supplied compound, as racemic material may exhibit reduced potency, confounding SAR interpretation, or off-target activity attributable to the distomer.

Chiral specificity Stereochemistry-activity relationship Enantiomeric differentiation

Recommended Research Application Scenarios for 3-(Dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide (CAS 2034382-35-7)


hDHODH Inhibitor Lead Optimization and Scaffold-Hopping Programs

This compound serves as a structurally differentiated starting point for hDHODH inhibitor lead optimization, particularly where alternative benzamide substitution patterns are being explored. The published hDHODH SAR series by Lu et al. (2018) established that triazole-benzamide compounds can achieve IC₅₀ values in the low micromolar range (1.5-2.1 μM), comparable to the clinically validated inhibitor teriflunomide [1]. The 3-dimethylamino substitution of CAS 2034382-35-7 represents an unexplored electronic variant within this pharmacophore, offering potential for differentiated potency, selectivity, or physicochemical properties relative to the published para-substituted phenyl series. Its favorable logP (3.29) and zero RO5 violations support progression into cell-based assays without the formulation challenges encountered with more lipophilic analogs .

Kinase Inhibitor Screening with Pan-Bcr-Abl or Related Tyrosine Kinase Panels

The 3-(1H-1,2,3-triazol-1-yl)benzamide scaffold has demonstrated potent pan-Bcr-Abl inhibitory activity, including activity against the clinically relevant T315I gatekeeper mutant [1]. The triazole N2 atom functions as a hinge-binding hydrogen-bond acceptor in type II kinase inhibitor binding modes. The 3-dimethylamino substituent on the target compound provides an additional hydrogen-bond acceptor that may engage the solvent-exposed region or allosteric pocket of the kinase, potentially improving selectivity over closely related kinases. Procurement of this specific substitution pattern enables systematic exploration of kinase selectivity profiles unobtainable with the 2-bromo analog (CAS 2034460-63-2) or the 4-dimethylamino regioisomer .

Parkin Ligase Modulation and Ubiquitin-Proteasome Pathway Research

Triazole-benzamide derivatives have been patented as Parkin ligase modulators (US-10308617-B2; US-20200172497-A1) for potential applications in Parkinson's disease and oncology [1]. The butan-2-yl chiral linker in CAS 2034382-35-7 structurally maps onto the asymmetric triazole benzamide scaffold claimed in these patents. Researchers investigating Parkin activation or E3 ligase modulation can utilize this compound as a tool to probe the structure-activity relationship at the benzamide substitution position, complementing existing patent exemplification data. The stereochemical considerations documented in the patent literature underscore the importance of verifying enantiomeric composition when interpreting Parkin ligase assay results .

Fragment-Based Drug Discovery (FBDD) and Physicochemical Property Optimization

With a molecular weight of 301.39 g/mol and only 2 Rule-of-Three (RO3) violations, this compound occupies the borderline between fragment-like and lead-like chemical space [1]. Its moderate complexity (4 rotatable bonds, 2 rings, 17 heavy atoms) and balanced logP/TPSA profile make it suitable for fragment-growing campaigns where the dimethylamino group serves as a synthetic handle for further derivatization or as a solubility-enhancing moiety. Compared to more hydrophobic triazole-benzamide analogs that require DMSO stock solutions at elevated concentrations, this compound's physicochemical profile predicts aqueous solubility suitable for direct dilution into assay buffers, reducing solvent artifact risks in high-throughput screening formats .

Quote Request

Request a Quote for 3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.